Cas no 877650-75-4 (N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide)

N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a fluorinated carboxamide derivative featuring a thiophene-substituted oxane core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural motif, combining a fluorophenyl group with a heterocyclic thiophene moiety. The presence of fluorine enhances metabolic stability and bioavailability, while the thiophene ring contributes to potential π-stacking interactions, making it a valuable scaffold for drug discovery. Its well-defined chemical properties and synthetic accessibility facilitate further derivatization for structure-activity relationship studies. This compound is primarily utilized in exploratory research targeting enzyme modulation or receptor binding applications.
N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide structure
877650-75-4 structure
Product Name:N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
CAS No:877650-75-4
MF:C16H16FNO2S
MW:305.367146492004
CID:5762888
PubChem ID:7243549
Update Time:2025-05-20

N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • SR-01000020181
    • N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
    • SR-01000020181-1
    • N-(3-fluorophenyl)-4-(2-thienyl)tetrahydropyran-4-carboxamide
    • N-(3-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide
    • 877650-75-4
    • F2505-0113
    • AKOS002056588
    • N-(3-fluorophenyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide
    • 2H-Pyran-4-carboxamide, N-(3-fluorophenyl)tetrahydro-4-(2-thienyl)-
    • Inchi: 1S/C16H16FNO2S/c17-12-3-1-4-13(11-12)18-15(19)16(6-8-20-9-7-16)14-5-2-10-21-14/h1-5,10-11H,6-9H2,(H,18,19)
    • InChI Key: CAEBCUFSPMSTBK-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1(C(NC2C=CC=C(C=2)F)=O)CCOCC1

Computed Properties

  • Exact Mass: 305.08857809g/mol
  • Monoisotopic Mass: 305.08857809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 66.6Ų

Experimental Properties

  • Density: 1.314±0.06 g/cm3(Predicted)
  • Boiling Point: 496.3±45.0 °C(Predicted)
  • pka: 13.62±0.70(Predicted)

N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2505-0113-1mg
N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
877650-75-4 90%+
1mg
$81.0 2023-05-16

N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide Related Literature

Additional information on N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Introduction to N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS No. 877650-75-4)

N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS No. 877650-75-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, combines a 3-fluorophenyl group with a thiophen-2-yl moiety linked through an oxane ring, which is further functionalized with a carboxamide group. Such structural features make it a promising candidate for further exploration in drug discovery and development.

The N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide molecule exhibits a high degree of molecular complexity, which is often associated with enhanced binding affinity and selectivity towards biological targets. The presence of the 3-fluorophenyl group, in particular, is well-documented for its ability to modulate pharmacokinetic properties and improve metabolic stability, making it a favored substituent in the design of novel therapeutic agents.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological activities and structural versatility. The oxane ring in this compound not only contributes to its stability but also provides a scaffold for further derivatization, enabling the creation of structurally diverse analogs. This flexibility has opened up numerous possibilities for exploring its potential in various therapeutic areas.

The thiophen-2-yl moiety is another critical component of this compound, known for its role in enhancing interactions with biological targets such as enzymes and receptors. Thiophene derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this group into the molecular structure of N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide suggests that it may exhibit similar biological activities, making it a valuable asset in the search for novel therapeutics.

The carboxamide group at the 4-position of the oxane ring adds another layer of functionality to the molecule. Carboxamides are known for their ability to form hydrogen bonds, which can significantly enhance binding interactions with biological targets. This feature makes N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide a particularly interesting compound for drug development, as it can be tailored to interact specifically with desired targets.

In the context of current research trends, N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide aligns well with the growing interest in fluorinated compounds and heterocyclic scaffolds. Studies have shown that fluorine atoms can significantly influence the pharmacological properties of molecules, including their potency, selectivity, and bioavailability. The presence of the 3-fluorophenyl group in this compound suggests that it may benefit from these effects, potentially leading to more effective and safer therapeutic agents.

The oxane ring itself is a relatively understudied motif in pharmaceutical chemistry despite its potential benefits. Its unique three-membered structure can provide rigidity to the molecule while maintaining flexibility at other positions. This balance between rigidity and flexibility makes N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide an attractive candidate for further investigation.

Furthermore, the combination of these structural elements—N-(3-fluorophenyl) strong>, thiophen-2-y l, and carboxamide—suggests that this compound may exhibit multiple modes of action. This polypharmacicity can be particularly advantageous in treating complex diseases that require multifaceted therapeutic approaches.

The synthesis of N-(3-fluorophenyl strong >)-4-(thiophen-2-y l)oxane- strong >4-carboxamide (CAS No. 877650- strong >75- strong >4) involves sophisticated organic transformations that highlight its synthetic complexity. The preparation typically requires multi-step reactions involving fluorinated aromatic compounds, thiophene derivatives, and oxirane-based intermediates. These synthetic routes underscore the challenges associated with producing this compound but also demonstrate its feasibility for industrial-scale production.

In conclusion, N-(3-fluorophenyl strong >)-4-(thiophene- strong >2- strong >y l)oxane- strong >4-carboxamide (CAS No. 877650- strong >75- strong >4) is a structurally complex and multifaceted compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery and development. As research continues to uncover new applications for fluorinated compounds and heterocyclic scaffolds, compounds like this one are likely to play an increasingly important role in the development of novel therapeutics.

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